molecular formula C18H16N4O5S2 B2651385 N-(6-nitrobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 306736-03-8

N-(6-nitrobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Katalognummer: B2651385
CAS-Nummer: 306736-03-8
Molekulargewicht: 432.47
InChI-Schlüssel: AWGZARMCOZVZOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-nitrobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that features a benzothiazole ring, a nitro group, and a pyrrolidinylsulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-nitrobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the formation of the benzothiazole ring. One common method involves the cyclization of 2-aminothiophenol with a nitro-substituted benzaldehyde under acidic conditions to form the nitrobenzothiazole intermediate . This intermediate is then reacted with 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-nitrobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce halogen atoms into the benzothiazole ring .

Wissenschaftliche Forschungsanwendungen

N-(6-nitrobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(6-nitrobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzothiazole ring can interact with various biological receptors. The pyrrolidinylsulfonyl group may enhance the compound’s solubility and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(6-nitrobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the presence of the nitro group, which imparts distinct redox properties, and the pyrrolidinylsulfonyl group, which enhances its solubility and potential bioavailability. These features make it a versatile compound for various applications in research and industry .

Biologische Aktivität

N-(6-nitrobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest due to its diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article synthesizes current research findings to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C15_{15}H16_{16}N4_{4}O3_{3}S
  • Molecular Weight : 344.37 g/mol
  • CAS Number : 109493-09-6

The presence of the nitro group on the benzothiazole moiety and the pyrrolidine sulfonamide group contributes to its biological properties.

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial activity against various pathogens.

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli< 29 μg/mL
S. aureus< 40 μg/mL
B. subtilis< 47 μg/mL
S. typhimurium< 132 μg/mL
C. albicans< 207 μg/mL

The compound's broad-spectrum activity highlights its potential as an antimicrobial agent, particularly against Gram-negative bacteria like E. coli and Gram-positive bacteria such as S. aureus.

Anticancer Activity

In vitro studies have indicated that benzothiazole derivatives possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the inhibition of specific pathways crucial for cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effect of this compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50_{50} value determined to be approximately 15 µM.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of DNA Gyrase : This enzyme is essential for bacterial DNA replication; thus, its inhibition leads to bacterial cell death.
  • Apoptosis Induction in Cancer Cells : The compound triggers apoptotic pathways by activating caspases and modulating Bcl-2 family proteins.
  • Anti-inflammatory Effects : Research indicates that it may reduce pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Pharmacokinetics and Toxicity

Pharmacokinetic studies using SwissADME predictions suggest favorable absorption characteristics, with a predicted bioavailability score of 0.55, indicating good potential for oral administration.

Toxicity assessments conducted via MTT assays demonstrated that concentrations up to 100 µM did not exhibit significant cytotoxic effects on normal human cell lines, suggesting a promising safety profile.

Eigenschaften

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5S2/c23-17(20-18-19-15-8-5-13(22(24)25)11-16(15)28-18)12-3-6-14(7-4-12)29(26,27)21-9-1-2-10-21/h3-8,11H,1-2,9-10H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGZARMCOZVZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.